5-Chloro-1,4-dihydropyrimido[5,4-e][1,2,4]triazine
Overview
Description
5-Chloro-1,4-dihydropyrimido[5,4-e][1,2,4]triazine is a heterocyclic compound with the molecular formula C5H4ClN5. It is a member of the pyrimidotriazine family, characterized by a fused ring system containing both pyrimidine and triazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,4-dihydropyrimido[5,4-e][1,2,4]triazine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chlorouracil with hydrazine hydrate, followed by cyclization with formic acid. The reaction mixture is stirred at elevated temperatures (around 100°C) for several hours, then cooled and filtered to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,4-dihydropyrimido[5,4-e][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dihydro derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Substituted Derivatives: Products where the chlorine atom is replaced by other functional groups.
Oxidized and Reduced Forms: Compounds with altered oxidation states, such as oxides or dihydro derivatives.
Scientific Research Applications
5-Chloro-1,4-dihydropyrimido[5,4-e][1,2,4]triazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a building block in the synthesis of biologically active molecules, aiding in the study of biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 5-Chloro-1,4-dihydropyrimido[5,4-e][1,2,4]triazine involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit key enzymes involved in microbial metabolism, leading to cell death. In anticancer research, the compound may interfere with DNA replication and repair processes, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine: Another heterocyclic compound with similar structural features.
5-Chlorouracil: A related compound with a pyrimidine ring and a chlorine substituent.
1,2,4-Triazine Derivatives: Compounds with a triazine ring system, often studied for their biological activities.
Uniqueness
5-Chloro-1,4-dihydropyrimido[5,4-e][1,2,4]triazine stands out due to its fused ring system, which imparts unique electronic and steric properties. This makes it a versatile scaffold for the development of new drugs and materials, offering advantages over simpler heterocycles in terms of stability and reactivity .
Properties
IUPAC Name |
5-chloro-1,2-dihydropyrimido[5,4-e][1,2,4]triazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN5/c6-4-3-5(9-1-8-4)11-10-2-7-3/h1-2H,(H,7,10)(H,8,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKFADMOQZGHCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NN1)N=CN=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80324655 | |
Record name | 5-chloro-1,2-dihydropyrimido[5,4-e][1,2,4]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80324655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91115-01-4 | |
Record name | NSC407412 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407412 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-chloro-1,2-dihydropyrimido[5,4-e][1,2,4]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80324655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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